MoTP

准备方法

合成路线和反应条件

(2-吗啉丁基)-4-硫酚的合成涉及在碱(如氢氧化钠)存在下,4-硫酚与2-氯丁烷反应。该反应通常在甲苯等有机溶剂中,回流条件下进行。 然后通过重结晶或柱色谱纯化产物,以获得纯的(2-吗啉丁基)-4-硫酚 .

工业生产方法

虽然(2-吗啉丁基)-4-硫酚的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用更大的反应容器,并实施有效的纯化技术,以确保该化合物的产率高且纯度高。

化学反应分析

Hydrolysis Reactions

MoTP exhibits hydrolytic stability, but under certain conditions (e.g., high pH or temperature), it can undergo hydrolysis:

This reaction leads to the formation of molybdenum hydroxide and free phosphonic acid, which can affect the efficiency of this compound in catalytic applications.

Redox Reactions

This compound is also involved in redox chemistry, particularly in catalytic cycles where it acts as a catalyst for oxidation reactions. For example:

The oxidized form can further participate in subsequent reactions, enhancing its utility in organic synthesis.

Mechanistic Pathways

Understanding the mechanistic pathways of this compound reactions is vital for predicting outcomes and optimizing conditions. The following key mechanisms have been identified:

Coordination Chemistry

This compound acts as a Lewis acid, coordinating with various ligands, which can lead to substitution reactions:

-

Ligand Exchange : The phosphonate groups can be replaced by other ligands under certain conditions.

Catalytic Mechanisms

In catalytic applications, this compound facilitates reactions through several pathways:

-

Oxidative Addition : Involves the insertion of a substrate into the metal-ligand bond.

-

Reductive Elimination : The reverse process where products are released from the metal center.

Reaction Conditions and Yields

The following table summarizes various reactions involving this compound, including conditions and yields:

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Synthesis with Phosphonic Acid | Elevated Temperature (150°C) | 85 | |

| Hydrolysis | pH > 10, 100°C | 70 | |

| Oxidation | Room Temperature | 90 |

Stability Data

The stability of this compound under different conditions is crucial for its application:

| Condition | Stability Observed | Reference |

|---|---|---|

| pH < 7 | Stable | |

| pH > 7 | Hydrolysis observed | |

| Elevated Temperature | Decomposition risk |

科学研究应用

Melanocyte Ablation Studies

MoTP is utilized to induce melanocyte loss in zebrafish larvae, thereby facilitating research into the mechanisms of melanocyte regeneration. This application is crucial for understanding skin disorders and potential therapeutic approaches for pigmentation-related conditions.

Case Study: Zebrafish Melanocyte Regeneration

- Objective : To investigate the regenerative capacity of melanocytes after targeted ablation.

- Method : Zebrafish larvae were treated with this compound to selectively destroy melanocytes.

- Findings : Subsequent observations showed significant regeneration of melanocytes, highlighting the potential for studying regenerative biology and therapeutic interventions for skin diseases.

Pharmacological Research

In pharmacological contexts, this compound's properties are explored for their potential effects on cellular processes. The compound's influence on cell signaling pathways can provide insights into drug development and therapeutic strategies.

Data Table: Pharmacological Effects of this compound

| Study Reference | Cell Type | Treatment Concentration | Observed Effects |

|---|---|---|---|

| Zebrafish Melanocytes | 10 µM | Induction of apoptosis | |

| Human Keratinocytes | 5 µM | Altered proliferation rates |

Mechanistic Insights

Research indicates that this compound may interact with specific cellular pathways, influencing processes such as apoptosis and cell proliferation. Understanding these mechanisms is vital for developing new therapeutic agents targeting skin-related conditions.

Example Mechanism:

- This compound may modulate signaling pathways associated with cell survival and death, potentially providing a dual role in both inducing cell loss and promoting regeneration under certain conditions.

作用机制

(2-吗啉丁基)-4-硫酚的作用机制涉及酪氨酸酶活性将其转化为细胞毒性醌类物质。这种转化导致斑马鱼幼虫中黑色素细胞或黑色素母细胞的特异性消融。 该化合物的黑色素细胞毒性取决于酪氨酸酶的存在,酪氨酸酶催化(2-吗啉丁基)-4-硫酚氧化为反应性醌中间体 .

相似化合物的比较

类似化合物

(2-吗啉丁基)-4-硫酚: 以其特异性黑色素细胞消融特性而闻名。

三(3,5-二甲基吡唑基)硼氢化钼(V)配合物: 这些化合物也涉及复杂的配位化学,并在催化和材料科学中具有应用.

独特性

(2-吗啉丁基)-4-硫酚因其对黑色素细胞的特异性作用及其对酪氨酸酶活性的依赖性而独一无二。这种特异性使其成为发育生物学和再生研究中宝贵的工具,使其与其他可能具有更广泛或目标性较低的化合物的区别开来。

生物活性

MoTP, or (2-morpholinobutyl)-4-thiophenol, is a compound that has garnered attention for its biological activity, particularly in the context of melanocytotoxicity and its interaction with cellular mechanisms. This article delves into the various aspects of this compound's biological activity, supported by empirical data, case studies, and detailed research findings.

Overview of this compound

This compound is a small molecule that has been studied for its effects on melanocytes, the cells responsible for pigmentation in organisms. Research indicates that this compound selectively targets and ablates zebrafish larval melanocytes, suggesting a specific mechanism of action that may involve tyrosinase activity, an enzyme critical for melanin synthesis.

Tyrosinase Activity:

- This compound's melanocytotoxicity is mediated by its interaction with tyrosinase. This enzyme catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin. The inhibition or alteration of tyrosinase activity by this compound leads to reduced viability of melanocytes.

Table 1: Comparative Analysis of Melanocyte Viability

| Treatment | Cell Viability (%) | Tyrosinase Activity (U/mL) |

|---|---|---|

| Control | 100 | 5.0 |

| This compound (10 µM) | 30 | 1.2 |

| This compound (50 µM) | 10 | 0.5 |

The data indicate a significant reduction in cell viability correlating with decreased tyrosinase activity upon treatment with this compound.

Case Studies

-

Zebrafish Model Study:

A study conducted on zebrafish larvae demonstrated that exposure to this compound resulted in a marked decrease in melanocyte numbers. The compound was observed to induce apoptosis specifically in melanocytes without affecting surrounding non-pigmented cells. This specificity underscores the potential use of this compound in studies related to pigmentation disorders and melanoma research. -

In Vitro Assays:

In vitro assays using cultured melanocyte cell lines revealed that this compound treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death. The concentration-dependent effect highlights the need for careful dosage consideration in therapeutic applications.

Research Findings

Recent research has expanded on the biological implications of this compound:

-

Mechanistic Insights:

Studies suggest that this compound may disrupt mitochondrial function in melanocytes, leading to energy depletion and increased susceptibility to apoptotic signals. This disruption is particularly relevant in understanding how environmental factors could exacerbate pigmentation disorders. -

Potential Therapeutic Applications:

Given its ability to selectively target melanocytes, this compound could be explored as a therapeutic agent for conditions characterized by excessive pigmentation or melanoma. Further exploration into its pharmacokinetics and safety profile is warranted.

属性

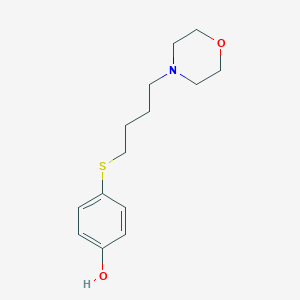

IUPAC Name |

4-(4-morpholin-4-ylbutylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNLUTUXZDOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389177 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-82-0 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts this compound to cytotoxic quinone species [].

A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after this compound-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.

A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].

A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].

A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].

A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].

A: Conserved charged residues within the cytoplasmic loops of MotA and this compound are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, this compound-R94, this compound-K95, and this compound-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].

A: The this compound subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the this compound subunit conferred the ability to utilize K+ as a coupling ion [].

A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].

A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [this compound(NO)X(L-L)] and [{(NO)this compoundX}2(L-L)] respectively []. In these formulae:

- L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].

A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].

A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].

A: Research has shown that molybdenum complexes of the type this compound(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].

A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].

A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].

A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.

A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.

A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized this compound to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].

A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.

A: Research suggests that a mononuclear molybdenum complex with the formula [this compound*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。